molecular formula C13H8ClFO2 B6365434 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% CAS No. 1261990-53-7

4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6365434
CAS RN: 1261990-53-7
M. Wt: 250.65 g/mol
InChI Key: IGHYBPIDEYSDGQ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-fluorobenzoic acid, also known as 4-CPA, is a versatile compound with applications in research and development. It is a white crystalline solid with a molecular weight of 221.6 g/mol. 4-CPA is a highly soluble compound which is used in a variety of scientific research applications, including drug discovery, chemical synthesis, and biochemical studies.

Scientific Research Applications

4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used in drug discovery, chemical synthesis, and biochemical studies. 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% has also been used as a reagent in the synthesis of other compounds, such as 1,3-diphenyl-2-propanone, as well as in the preparation of organic dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to increased levels of certain drugs in the body, which can lead to increased efficacy or toxicity.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% has been shown to reduce inflammation and oxidative stress, as well as to reduce the levels of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% in laboratory experiments has several advantages and limitations. One advantage is that 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% is a highly soluble compound, which makes it easier to work with in the lab. Additionally, 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% is a relatively stable compound, which makes it suitable for long-term storage and use. However, due to its potential to inhibit the activity of certain enzymes, 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% must be used with caution in laboratory experiments.

Future Directions

There are a variety of potential future directions for the use of 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% in research and development. One potential application is the development of new drugs and drug delivery systems. Additionally, 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% could be used to study the effects of enzyme inhibition on drug metabolism and to develop new strategies for drug delivery. Finally, 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% could be used to develop new methods for the synthesis of organic compounds, as well as to study the biochemical and physiological effects of 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% and its derivatives.

Synthesis Methods

4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% can be synthesized by a two-step reaction sequence. In the first step, 3-chloro-4-fluorobenzoic acid is reacted with an alkyl halide to form the intermediate 4-(3-chlorophenyl)-3-fluorobenzoic acid. In the second step, the intermediate is then reacted with a base to form the desired 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% product. The reaction sequence is shown below:
3-chloro-4-fluorobenzoic acid + alkyl halide → 4-(3-chlorophenyl)-3-fluorobenzoic acid
4-(3-chlorophenyl)-3-fluorobenzoic acid + base → 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95%

properties

IUPAC Name

4-(3-chlorophenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)11-5-4-9(13(16)17)7-12(11)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHYBPIDEYSDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681411
Record name 3'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-3-fluorobenzoic acid

CAS RN

1261990-53-7
Record name 3'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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